molecular formula C14H19BO2S B428857 6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole

6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole

Cat. No.: B428857
M. Wt: 262.2g/mol
InChI Key: PURMGMLBEISVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole is a complex organoboron compound It features a unique tricyclic structure incorporating boron, oxygen, and sulfur atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The thiophene ring can participate in π-π interactions, which are important in materials science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of boron and thiophene in a tricyclic structure.

Properties

Molecular Formula

C14H19BO2S

Molecular Weight

262.2g/mol

IUPAC Name

1,3,3-trimethyl-9-thiophen-3-yl-8,10-dioxa-9-boratricyclo[5.3.0.02,4]decane

InChI

InChI=1S/C14H19BO2S/c1-13(2)10-4-5-11-14(3,12(10)13)17-15(16-11)9-6-7-18-8-9/h6-8,10-12H,4-5H2,1-3H3

InChI Key

PURMGMLBEISVIT-UHFFFAOYSA-N

SMILES

B1(OC2CCC3C(C3(C)C)C2(O1)C)C4=CSC=C4

Canonical SMILES

B1(OC2CCC3C(C3(C)C)C2(O1)C)C4=CSC=C4

Origin of Product

United States

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